molecular formula C23H24N4O2S B2848251 N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1242879-12-4

N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2848251
CAS No.: 1242879-12-4
M. Wt: 420.53
InChI Key: WTBBBGWJQBSUBQ-UHFFFAOYSA-N
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Description

N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a structurally complex acetamide derivative featuring a tricyclic core containing sulfur (thia), nitrogen (triaza), and carbonyl (oxo) functional groups.

Properties

IUPAC Name

N-(3-propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-12(2)16-7-6-8-17(10-16)26-18(28)11-27-15(5)25-20-19-13(3)9-14(4)24-22(19)30-21(20)23(27)29/h6-10,12H,11H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBBBGWJQBSUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=CC(=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

  • Core : 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene (sulfur-containing tricyclic system).
  • Substituents : 4,11,13-trimethyl groups, 6-oxo, and N-(3-propan-2-ylphenyl)acetamide.

Analog 1 (Compound 6b from ) :

  • Core : 1,2,3-triazole ring formed via copper-catalyzed azide-alkyne cycloaddition.
  • Substituents : N-(2-nitrophenyl)acetamide and naphthalen-1-yloxymethyl groups .

Analog 2 (Compound from ) :

  • Core : 5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraene (oxygen-rich tetracyclic system).
  • Substituents : N-(4-substituted phenyl)acetamide .

Key Differences :

Feature Target Compound Analog 1 (6b) Analog 2
Core Heteroatoms S, N, O (thia-triaza) N (triazole) O, N (trioxa-aza)
Substituent 3-isopropylphenyl 2-nitrophenyl 4-substituted phenyl
Synthesis Method Not specified Click chemistry (Cu catalysis) Not specified
Physicochemical Properties
  • IR Spectroscopy :

    • Target Compound : Expected C=O stretch (~1670 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and isopropyl C-H (~2900 cm⁻¹).
    • Analog 1 (6b) : Nitro group absorption at 1504 cm⁻¹, C=O at 1682 cm⁻¹ .
    • Analog 2 : Likely strong O-related stretches (e.g., ether C-O ~1250 cm⁻¹) .
  • Solubility :

    • The thia-triaza core in the target may reduce water solubility compared to oxygen-rich Analog 2. Nitro groups in Analog 1 enhance polarity but may increase toxicity .

Research Implications and Gaps

  • Synthesis : The target compound’s tricyclic core may require multi-step synthesis, contrasting with the one-pot click chemistry used for Analog 1 .
  • Activity Prediction : Thia-triaza systems often target cytochrome P450 enzymes, while trioxa-aza systems (Analog 2) may exhibit antioxidant properties .
  • Safety : Analog 2’s acute toxicity highlights the need for rigorous safety profiling of the target compound, particularly for organ-specific effects .

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